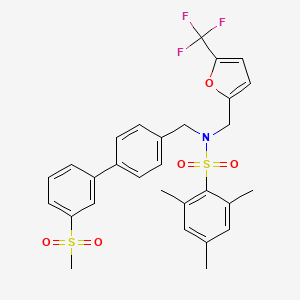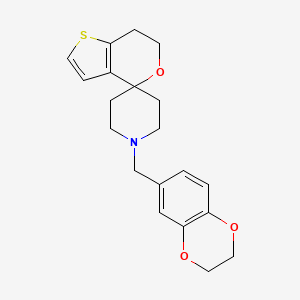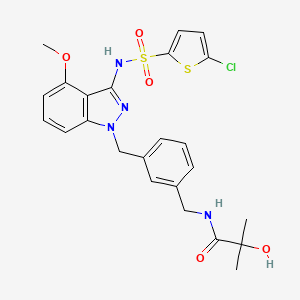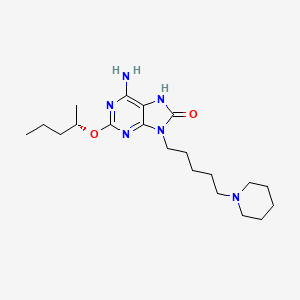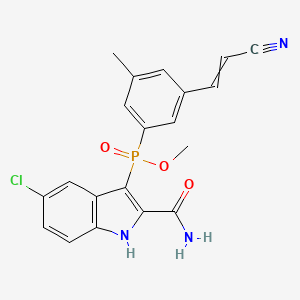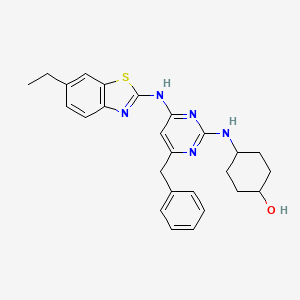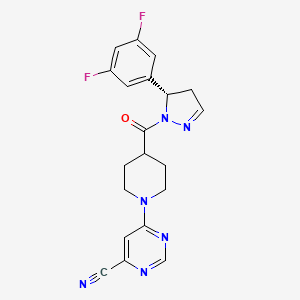
GSK547
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK’547 est un inhibiteur hautement sélectif et puissant de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur (RIPK1). Ce composé a été étudié de manière approfondie pour son rôle dans l'inhibition de la tolérance immunitaire adaptative médiée par les macrophages dans le cancer du pancréas .
Applications De Recherche Scientifique
GSK’547 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of receptor-interacting serine/threonine protein kinase 1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses, particularly in macrophage-mediated adaptive immune tolerance.
Medicine: Explored as a potential therapeutic agent for treating pancreatic cancer and other diseases involving receptor-interacting serine/threonine protein kinase 1 signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting receptor-interacting serine/threonine protein kinase 1 .
Mécanisme D'action
Target of Action
GSK547, also known as GSK’547 or 6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile, is a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1) . RIPK1 plays a vital role in cell survival and cell death, involving in apoptosis and necroptosis .
Mode of Action
This compound binds in the allosteric pocket between the N-terminal and C-terminal domains at the back of the ATP binding site of RIPK1 . This binding inhibits the kinase activity of RIPK1, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects several biochemical pathways. It acts on T Cells, elevating pan-T cell infiltration and significantly activating PDA-infiltrating T cells . Furthermore, this compound enhances Th1/Th17 differentiation of CD4+ T cells and cytotoxic CD8+ T cell activation in PDA . The inhibitor causes immunogenic reprogramming of intra-tumoral macrophages .
Pharmacokinetics
It is known that this compound exhibits potent effects in vivo . It has been shown to inhibit tumor growth and prolong survival in mice . More detailed studies would be needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is multifaceted. It inhibits tumor growth and prolongs survival in mice . It displays protective activity against Pancreatic Ductal Adenocarcinoma (PDA) . This compound also reduces plasma levels of TNF-α and IL-1β and decreases macrophage infiltration in aortic sinus lesions in an ApoESA/SA mouse model of early-phase atherogenesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain immune cells in the tumor microenvironment, such as T cells and macrophages, can affect the efficacy of this compound . .
Analyse Biochimique
Biochemical Properties
GSK547 interacts with RIPK1, a key protein for transducing signals induced by several immune receptors . It binds in the allosteric pocket between the N-terminal and C-terminal domains at the back of the ATP binding site . This interaction inhibits RIPK1’s kinase activity, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound acts on T Cells, elevating pan-T cell infiltration and significantly activating PDA-infiltrating T cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is selective for RIPK1 over a panel of 371 kinases .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to reduce atherosclerotic plaque lesion area at 2 weeks of treatment, but unexpectedly exacerbated atherosclerosis at 4 weeks of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound (100 mg/kg) increases survival and reduces tumor volume and the number of liver metastases in a P48Cre KrasG12D orthotopic mouse model of progressive pancreatic ductal adenocarcinoma (PDA) .
Metabolic Pathways
This compound is involved in the RIPK1-mediated signaling pathway . It inhibits RIPK1’s kinase activity, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour GSK’547 ne sont pas décrites en détail dans la littérature disponible. On sait que GSK’547 est synthétisé par une série de réactions chimiques impliquant la formation d'un inhibiteur hautement sélectif ciblant la poche allostérique entre les domaines N-terminal et C-terminal à l'arrière du site de liaison à l'ATP . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
GSK’547 subit divers types de réactions chimiques, notamment :
Oxydation : GSK’547 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, résultant en des formes réduites.
Substitution : GSK’547 peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
GSK’547 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme un composé outil pour étudier l'inhibition de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur et ses effets sur diverses voies biochimiques.
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires, en particulier dans la tolérance immunitaire adaptative médiée par les macrophages.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du cancer du pancréas et d'autres maladies impliquant des voies de signalisation de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la protéine kinase 1 sérine/thréonine interagissant avec le récepteur .
Mécanisme d'action
GSK’547 exerce ses effets en se liant à la poche allostérique entre les domaines N-terminal et C-terminal à l'arrière du site de liaison à l'ATP de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur. Cette liaison inhibe l'activité de la kinase de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur, conduisant à la suppression de la tolérance immunitaire adaptative médiée par les macrophages dans le cancer du pancréas. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur, qui joue un rôle essentiel dans la survie cellulaire, l'apoptose et la nécroptose .
Comparaison Avec Des Composés Similaires
GSK’547 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur. Comparé à d'autres composés similaires, tels que GSK’963, GSK’547 a montré une amélioration 400 fois plus importante de la pharmacocinétique orale chez la souris . D'autres composés similaires comprennent :
GSK’963 : Un autre inhibiteur de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur, mais avec une stabilité métabolique inférieure à celle de GSK’547.
Nécrostatine-1 : Un inhibiteur connu de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur, mais avec des caractéristiques de liaison différentes et une sélectivité inférieure.
GSK’481 : Un autre inhibiteur de la protéine kinase 1 sérine/thréonine interagissant avec le récepteur présentant des caractéristiques structurales et des propriétés de liaison distinctes .
GSK’547 se distingue par ses propriétés pharmacocinétiques améliorées et sa sélectivité plus élevée, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGFKBLUYAEOK-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: GSK547 is a highly selective inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) kinase activity [, , , , ]. By inhibiting RIPK1 kinase, this compound disrupts the signaling pathways involved in both apoptosis (programmed cell death) and necroptosis (a regulated form of necrosis) [, , , ].
A: this compound has shown significant anti-inflammatory effects in preclinical models of inflammatory bowel disease (IBD) and Chronic Obstructive Pulmonary Disease (COPD) [, ]. In a mouse model of T-cell-dependent colitis, this compound administration reduced disease severity, colon thickness, and mucosal damage []. Furthermore, this compound treatment suppressed the production of pro-inflammatory cytokines like TNF-α, IL-17A, INF-γ, IL-6, and MCP-1 in the colon []. In COPD models, this compound attenuated airway inflammation, airway remodeling, emphysema, and cell death [].
A: Yes, in the T-cell transfer model of colitis, treatment with this compound resulted in a decrease in serum amyloid A (SAA) levels in plasma and calprotectin RNA levels in the colon, both of which are considered relevant translational biomarkers in IBD [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

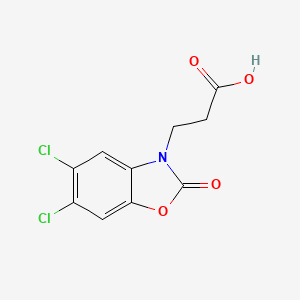
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)
